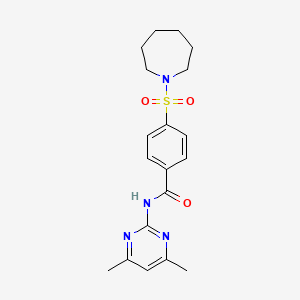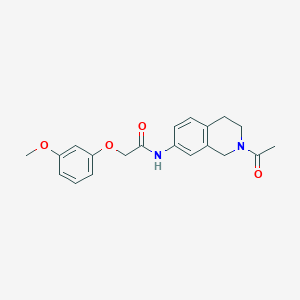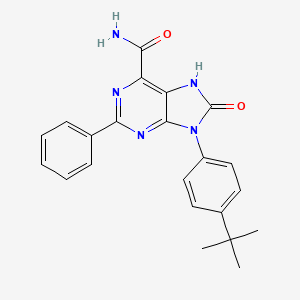![molecular formula C18H13ClF3N3O2 B2943027 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-38-0](/img/structure/B2943027.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide” is a chemical compound with a molecular formula of C9H10ClF3N2O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, is an important area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a chloro group . The pyridine ring is further linked to a pyrrole ring through a carboxamide group .科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Research on a structurally related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, highlights its strong diuretic properties, suggesting potential applications in treating hypertension. Polymorphic modifications of this compound have been studied, revealing differences in crystal packing that may influence its bioavailability and efficacy (Shishkina et al., 2018).
Antitubercular and Antibacterial Activities
Another study focused on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, demonstrating significant antitubercular and antibacterial activities. This research underscores the potential of such compounds in developing new treatments for infectious diseases (Bodige et al., 2019).
Novel Reactivity Patterns
The discovery of trifluoromethyl-substituted pyridinol derivatives through an unusual reaction mechanism involving lithiated methoxyallene suggests novel synthetic pathways. This study opens up new possibilities for creating compounds with unique properties, potentially useful in various scientific applications (Flögel et al., 2004).
Inhibitors of NF-kB and AP-1 Gene Expression
Structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kB and AP-1 transcription factors, show potential for improving oral bioavailability. Such compounds may have applications in modulating gene expression for therapeutic purposes (Palanki et al., 2000).
Copper(II) Chloride Adducts with Anticancer Potential
The synthesis and characterization of copper(II) chloride adducts with certain pyrazolic forms indicate a potential for anticancer drug development. The unique interaction with copper(II) chloride could be leveraged for designing novel anticancer agents (Bonacorso et al., 2003).
将来の方向性
The future directions for the research and application of “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide” and other TFMP derivatives are promising. They are expected to find many novel applications in the future, given their unique physicochemical properties and the growing interest in fluorinated organic chemicals .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxyphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-27-13-6-4-12(5-7-13)24-17(26)15-3-2-8-25(15)16-14(19)9-11(10-23-16)18(20,21)22/h2-10H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGHEJUCIPXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)
![2-(3,4-dimethoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2942945.png)
![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
![N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2942955.png)
![4-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2942956.png)


![2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)
![2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2942967.png)
